

# Introduction: The Aromatic Signature of 2-Ethyl-3-(methylthio)pyrazine

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## Compound of Interest

Compound Name: **2-Ethyl-3-(methylthio)pyrazine**

Cat. No.: **B1583148**

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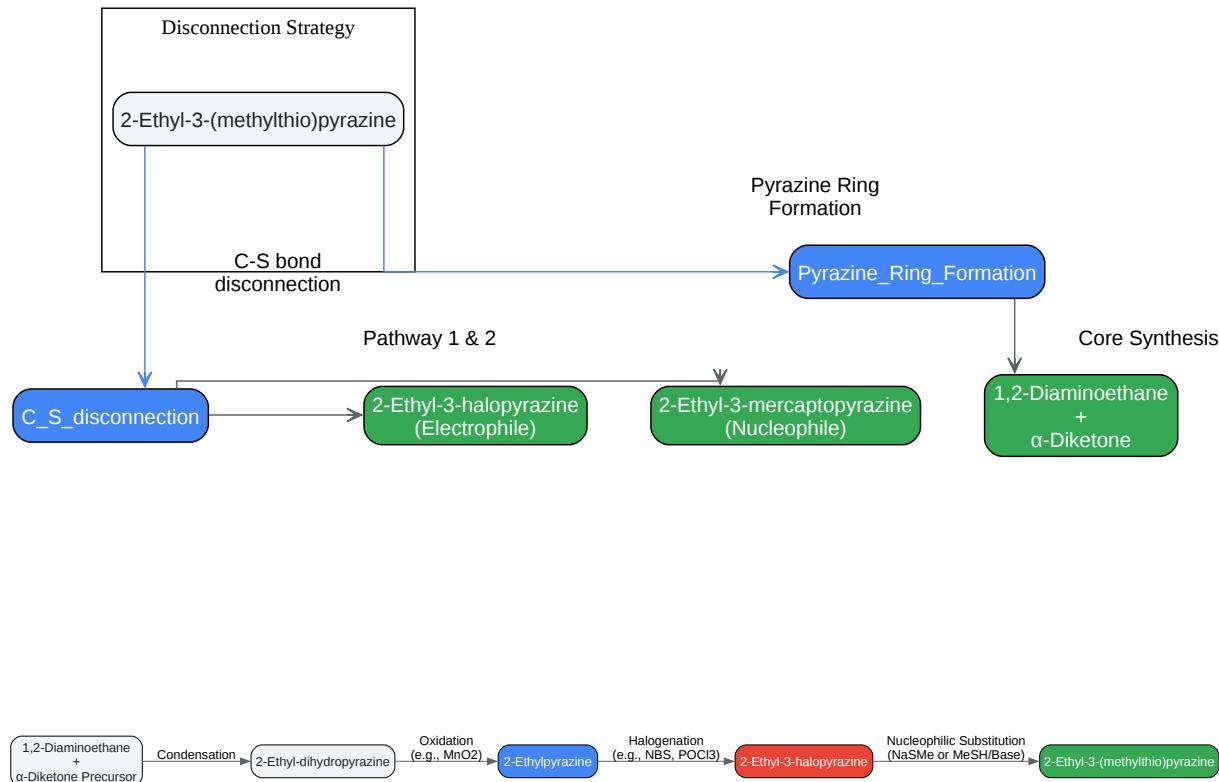
**2-Ethyl-3-(methylthio)pyrazine** is a potent, sulfur-containing heterocyclic compound highly valued in the flavor and fragrance industry.<sup>[1]</sup> It is a key contributor to the desirable roasted, nutty, and savory notes found in a variety of cooked foods, including roasted meats, coffee, and baked goods.<sup>[1][2]</sup> Its distinct and powerful aromatic profile makes it an essential component for food chemists and flavorists aiming to create or enhance complex sensory experiences in consumer products.<sup>[1]</sup> This guide provides a detailed exploration of the principal synthetic pathways for this molecule, offering field-proven insights for researchers and drug development professionals who may encounter this scaffold in their work.

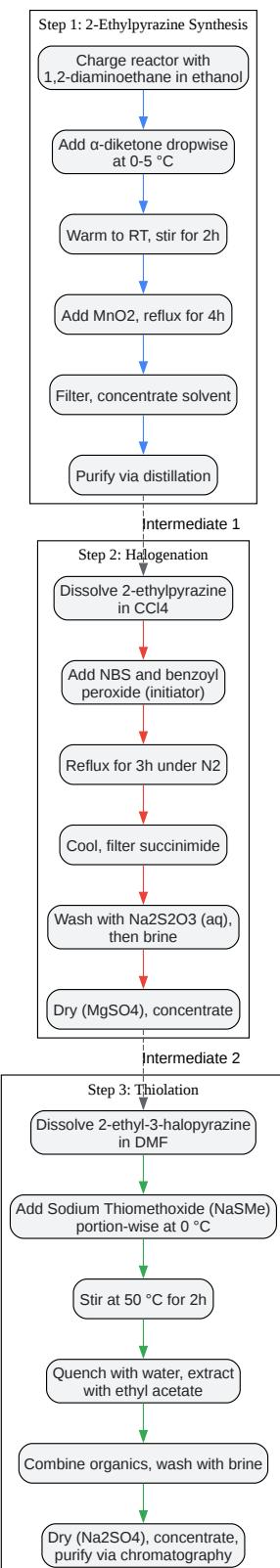
Pyrazines, as a class, are formed naturally during thermal processes like the Maillard reaction.<sup>[3]</sup> However, for commercial and research applications, chemical synthesis is necessary to achieve the required purity and yield. The synthesis of substituted pyrazines like **2-Ethyl-3-(methylthio)pyrazine** requires a multi-step approach, typically involving the initial formation of a substituted pyrazine core followed by the introduction of the desired functional groups.

Compound Property	Value
IUPAC Name	2-Ethyl-3-(methylthio)pyrazine <sup>[4]</sup>
CAS Number	72987-62-3 <sup>[4]</sup>
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> S <sup>[4]</sup>
Molecular Weight	154.23 g/mol <sup>[4]</sup>
Appearance	Pale yellow to reddish-yellow liquid <sup>[1][2]</sup>
Odor Profile	Roasted, cooked meat, nutty <sup>[1][2]</sup>

## Retrosynthetic Analysis: A Strategic Deconstruction

A logical retrosynthetic analysis of **2-Ethyl-3-(methylthio)pyrazine** reveals two primary disconnection points, leading to two viable and robust synthetic strategies. The primary disconnections are at the C-S bond of the methylthio group and the C-N bonds of the pyrazine ring.





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## References

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